molecular formula C18H19N3O4 B14808053 N-benzyl-4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-4-oxobutanamide

N-benzyl-4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B14808053
M. Wt: 341.4 g/mol
InChI Key: KEIYWTAFCGNALN-UDWIEESQSA-N
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Description

N-benzyl-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide is a complex organic compound with the molecular formula C18H19N3O4. This compound is known for its unique structure, which includes a benzyl group, a hydrazino group, and a dihydroxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide typically involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine derivatives, followed by the reaction with benzylamine and butanoic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced hydrazine derivatives, and various substituted benzyl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, or alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-benzyl-N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H19N3O4/c22-15-7-6-14(16(23)10-15)12-20-21-18(25)9-8-17(24)19-11-13-4-2-1-3-5-13/h1-7,10,12,22-23H,8-9,11H2,(H,19,24)(H,21,25)/b20-12+

InChI Key

KEIYWTAFCGNALN-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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